REACTION_CXSMILES
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B.CSC.[Cl:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([C:15]#[N:16])[CH:10]=1.CSC>O1CCCC1>[NH2:16][CH2:15][C:11]1[CH:10]=[C:9]([CH2:8][CH2:7][CH2:6][Cl:5])[CH:14]=[CH:13][N:12]=1 |f:0.1|
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Name
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|
Quantity
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0.83 mL
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Type
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reactant
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Smiles
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B.CSC
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Name
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Quantity
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1.24 g
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Type
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reactant
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Smiles
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ClCCCC1=CC(=NC=C1)C#N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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7 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
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Quantity
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7 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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simultaneously distills off
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 15 minutes
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Duration
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15 min
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Type
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ADDITION
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Details
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after the addition
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Type
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TEMPERATURE
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Details
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cooled to 30°
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Type
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ADDITION
|
Details
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6 ml of 6N hydrochloric acid is added
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Type
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TEMPERATURE
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Details
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After hydrogen evolution ceases, the mixture is refluxed for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
|
Details
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cooled to 0° and saturated with solid sodium carbonate
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Type
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EXTRACTION
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Details
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before extracting with methylene chloride (4×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts are dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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to yield an oil which
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Type
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FILTRATION
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Details
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is filtered through 10 g of silica gel (1:1 EtOAc-MeOH)
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Name
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|
Type
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product
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Smiles
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NCC1=NC=CC(=C1)CCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |